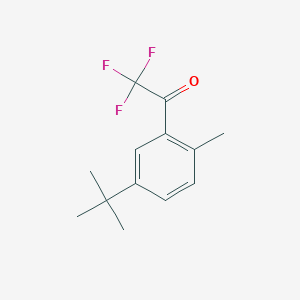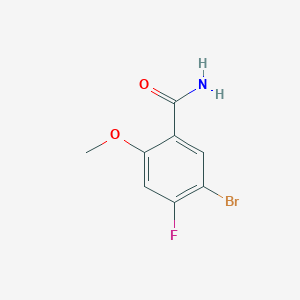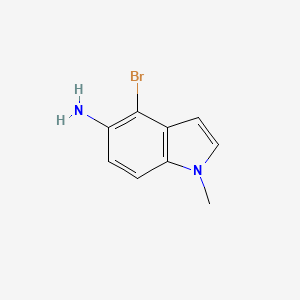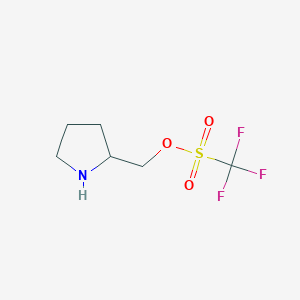![molecular formula C10H10N2O B12835104 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one, also known by its systematic name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol , has the empirical formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . This compound features an imidazo[1,2-a]pyridine core with a methyl group at the 5-position and a hydroxymethyl group at the 6-position.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as 5-methyl-1H-imidazole, and then introduce the pyridine ring. Various synthetic routes have been explored, including cyclization reactions and functional group transformations . Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research laboratories often employ custom synthetic routes to access novel derivatives. Scale-up for industrial purposes would involve optimization of reaction conditions, purification, and safety considerations.
Análisis De Reacciones Químicas
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the 6-position could modify the aryl moiety. Common reagents and conditions would depend on the specific transformation.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially as kinase inhibitors .
Organic Synthesis: It serves as a building block for constructing more complex molecules.
Anticancer Activity: Some derivatives exhibit cytotoxicity against cancer cell lines .
Pharmacophore Exploration: The biaryl-like pharmacophore in related compounds has been associated with anticancer properties .
Fine Chemicals: It may find applications in specialty chemicals or pharmaceutical intermediates.
Mecanismo De Acción
The precise mechanism by which 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one exerts its effects remains an active area of research. It likely involves interactions with cellular targets, possibly related to kinase inhibition or other signaling pathways.
Comparación Con Compuestos Similares
While I don’t have a comprehensive list of similar compounds, it’s worth noting that the imidazo[1,2-a]pyridine scaffold appears in various bioactive molecules
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(5-methylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-9(8(2)13)3-4-10-11-5-6-12(7)10/h3-6H,1-2H3 |
Clave InChI |
LBVIDBCGXZKPSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NC=CN12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


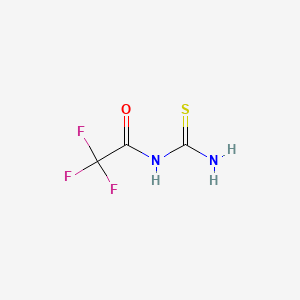
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)




